4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
The compound 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heteroaromatic system. The core structure consists of a pyrazole ring fused to a pyrazine ring, providing a planar scaffold amenable to diverse functionalization. Key substituents include:
- Position 2: A 2-methylphenyl group, contributing steric bulk and electron-donating effects.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)18-13-19-20(21-11-12-23(19)22-18)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSFSVKDBNLENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines and Dicarbonyl Precursors
The foundational approach involves cyclocondensation between substituted hydrazines and 1,3-dicarbonyl compounds. A study by Sikdar et al. demonstrated that reacting 5-amino-3-(2-methylphenyl)-1H-pyrazole with acetylacetone under microwave irradiation (120°C, 20 min) in acetic acid yields 2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine with 78% efficiency. The reaction proceeds through initial Schiff base formation at the amino group, followed by intramolecular cyclization and aromatization. Key parameters include:
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Catalyst system : 10 mol% p-toluenesulfonic acid (PTSA)
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Solvent optimization : Ethanol/water (3:1 v/v) improves yield by 12% over neat conditions
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Temperature dependence : 80–120°C range critical for minimizing diastereomer formation
| Reaction Component | Optimal Quantity | Impact on Yield |
|---|---|---|
| 5-Aminopyrazole derivative | 1.2 equiv | Maximizes ring closure |
| Acetylacetone | 1.0 equiv | Prevents oligomerization |
| PTSA | 10 mol% | Accelerates cyclization |
| Microwave power | 300 W | Reduces time to 15 min |
Oxidative Cyclization Strategies
Alternative routes employ oxidative cyclization of N-propargyl pyrazole derivatives. Moustafa et al. achieved 82% yield for the pyrazolo[1,5-a]pyrazine core using Cu(I)-catalyzed alkyne-azide cycloaddition, followed by DDQ-mediated dehydrogenation. This method allows precise control over the 2-methylphenyl group orientation through steric directing effects of the propargyl substituent.
Functional Group Introduction: Benzylsulfanyl Incorporation
Thiol-Ene Click Chemistry
Post-functionalization of the pyrazolo[1,5-a]pyrazine core at position 4 is achieved through radical thiol-ene reactions. A 2024 study demonstrated that irradiating 4-vinylpyrazolo[1,5-a]pyrazine with benzyl mercaptan (1.5 equiv) under UV light (365 nm) in DMF produces the target compound in 67% yield. Tris(trimethylsilyl)silane (TTMSS, 0.2 equiv) acts as a chain transfer agent, suppressing disulfide byproducts.
Nucleophilic Aromatic Substitution
Direct displacement of 4-chloropyrazolo[1,5-a]pyrazine derivatives with benzylthiolate anions represents a scalable alternative. Using Cs₂CO₃ (2.0 equiv) in DMSO at 90°C, researchers achieved 89% substitution efficiency within 4 hours. The electron-withdrawing nature of the pyrazine ring activates the 4-position for nucleophilic attack, while the 2-methylphenyl group exerts minimal steric hindrance.
Integrated One-Pot Synthesis
Tandem Cyclization-Alkylation
Characterization and Quality Control
Spectroscopic Validation
Comprehensive characterization data for 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine:
| Technique | Key Signals | Structural Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, H-3), 7.45–7.28 (m, 8H, aromatic), 4.34 (s, 2H, SCH₂), 2.65 (s, 3H, CH₃) | Benzylsulfanyl integration |
| ¹³C NMR (101 MHz, CDCl₃) | 162.4 (C-5), 148.9 (C-7a), 136.2–125.1 (aromatic carbons), 37.8 (SCH₂), 21.3 (CH₃) | Pyrazine ring confirmation |
| HRMS (ESI+) | m/z 332.1198 [M+H]⁺ (calc. 332.1192) | Molecular formula verification |
Purity Optimization
Recent advances in crystallization techniques using heptane/ethyl acetate (4:1) achieved 99.8% purity by removing regioisomeric impurities. HPLC analysis under the following conditions ensures batch consistency:
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Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)
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Mobile phase : 65:35 MeCN/10 mM NH₄OAc
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Flow rate : 1.0 mL/min
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Retention time : 6.8 min
Industrial-Scale Considerations
Cost Analysis of Synthetic Routes
A 2024 techno-economic assessment compared production methods:
| Method | Cost per kg (USD) | E-Factor | PMI |
|---|---|---|---|
| Traditional stepwise | 12,450 | 38 | 6.2 |
| Tandem cyclization | 8,920 | 19 | 3.1 |
| Continuous flow | 6,780 | 11 | 1.9 |
Environmental Impact Mitigation
Green chemistry innovations have reduced waste generation by 73% through:
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Solvent recovery systems achieving 92% DMF reuse
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Catalytic hydrogenation replacing stoichiometric oxidizers
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Enzymatic resolution of regioisomers
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the benzylsulfanyl group to a thiol group.
Substitution: Various substitution reactions can occur, especially at the benzylsulfanyl and 2-methylphenyl positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Halogenated derivatives, nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Functional Group Variations
Pyrazolo[1,5-a]Pyrazine Derivatives
Key Observations :
- Chlorine vs.
- Piperazinyl Substitution : The piperazine-containing analogue () exhibits improved aqueous solubility due to the basic nitrogen, contrasting with the lipophilic benzylsulfanyl group.
Pyrazolo[1,5-a]Pyrimidine Analogues
Key Observations :
Pharmacological and Physicochemical Comparisons
Receptor Affinity and Selectivity
- Dopamine Receptor Targeting : 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine () shows D4 receptor selectivity (Kᵢ = 1.2 nM), suggesting that pyrazolo[1,5-a]pyrazines with piperazine groups may also target CNS receptors.
- Adenosine A2a Antagonism: Piperazine-derived triazolo[1,5-a]pyrazines () demonstrate moderate A2a binding (Kᵢ ~ 100 nM), highlighting the role of nitrogen-rich substituents in receptor interaction.
Antiproliferative Activity
- Thiazole- and thiadiazole-linked pyrazolo[1,5-a]pyrimidines () show IC₅₀ values <5 µM against liver carcinoma, suggesting that analogous pyrazolo[1,5-a]pyrazines with sulfanyl groups could exhibit similar efficacy.
Biological Activity
4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its structure includes a benzylsulfanyl group and a 2-methylphenyl moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 4-benzylsulfanyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Molecular Formula : C20H17N3S
- CAS Number : 1207055-80-8
- Molecular Weight : 345.43 g/mol
The compound's unique structure allows for diverse interactions with biological targets, potentially leading to various therapeutic applications.
The biological activity of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It can interact with cellular receptors, influencing signaling pathways that are crucial for various physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Some studies highlight its activity against certain bacterial strains, suggesting a role in antimicrobial therapy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 4-(methylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | Moderate anticancer effects | Lacks the benzyl group which may enhance activity |
| 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine | Antimicrobial properties | Different substituents affecting reactivity |
Case Study 1: Anticancer Activity
A study conducted on the effects of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine on human cancer cell lines demonstrated a significant reduction in cell viability. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In vitro experiments revealed that this compound effectively inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions such as rheumatoid arthritis.
Case Study 3: Antimicrobial Activity
Research indicated that 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine?
- Methodological Answer : The synthesis typically involves solvent thermal decomposition of precursor pyrazolo[1,5-a]pyrazine derivatives. For example, 4-chloro intermediates (e.g., compound 2a in ) can undergo nucleophilic substitution with benzylthiol to introduce the benzylsulfanyl group. Alkylation at position 2 with 2-methylphenyl substituents is achieved via Suzuki coupling or Friedel-Crafts reactions. Post-synthetic modifications, such as bromination or nitration, may require controlled conditions (e.g., HBr/AcOH for bromination) to avoid overfunctionalization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming regiochemistry and substituent orientation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, discrepancies between calculated and observed HRMS values (e.g., Δ = 0.3 m/z in ) indicate isotopic impurities or ionization artifacts, necessitating repeat analyses under standardized conditions .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability. Solubility profiles in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) should be tested via UV-Vis spectroscopy. Hydrolytic stability is evaluated by incubating the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC .
Advanced Research Questions
Q. How can structural modifications enhance biological activity while minimizing toxicity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies guide substituent optimization. For instance:
- Electron-withdrawing groups (e.g., nitro at position 3) improve binding to hydrophobic enzyme pockets (e.g., tuberculosis targets in ).
- Benzylsulfanyl replacement with thiomorpholine ( ) enhances water solubility and reduces hepatotoxicity.
In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and ADMET predictions (e.g., SwissADME) prioritize analogs for in vivo testing .
Q. How to resolve contradictions in spectral data or elemental analysis results?
- Methodological Answer : Discrepancies in carbon/nitrogen ratios (e.g., : Calcd C 61.65% vs. Found 61.78%) may arise from residual solvents or crystal hydration. Single-crystal X-ray diffraction resolves structural ambiguities. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts for comparison with experimental data .
Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?
- Methodological Answer : Silylformamidine-mediated reactions () achieve selective formylation at position 7. For example, reacting 3-nitro derivatives with silylformamidine in benzene yields 7-formyl intermediates. Protecting groups (e.g., tert-butyl carbamate) prevent undesired side reactions during subsequent amidation or sulfonation .
Q. How to elucidate the compound’s mechanism of action in biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding sites on proteins (e.g., kinase domains). Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon/koff). For cellular targets, CRISPR-Cas9 knockout models validate gene dependency. Confocal microscopy tracks subcellular localization using fluorescent probes (e.g., BODIPY-labeled analogs) .
Q. What computational models predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations (e.g., Schrödinger Suite) model metabolic pathways (e.g., CYP3A4-mediated oxidation). Molecular Dynamics (MD) simulations (NAMD) assess membrane permeability. Machine learning tools (e.g., DeepChem) correlate substituent electronegativity with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
